molecular formula C19H22ClN3O4S B5448703 2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide

2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5448703
M. Wt: 423.9 g/mol
InChI Key: UBOUTPCOSMXNMS-UHFFFAOYSA-N
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Description

“2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide” is a chemical compound with the molecular formula C19H23N3O4S . It is a derivative of phenoxy acetamide, a group of compounds that have been studied for their potential therapeutic applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, etc., are not provided in the available sources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. Phenoxy acetamide derivatives have been studied for their potential therapeutic effects, but the specific biological targets and pathways for this compound are not detailed .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-17-10-16(28(25,26)23-15-5-1-2-6-15)7-8-18(17)27-13-19(24)22-12-14-4-3-9-21-11-14/h3-4,7-11,15,23H,1-2,5-6,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUTPCOSMXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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